1-[(2,5-difluorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Description
1-[(2,5-Difluorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a thienopyrimidine dione derivative characterized by a bicyclic core structure fused with a thiophene ring. Its molecular formula is C20H15F2N2O2S (estimated based on structural analogs) . Key structural features include:
- A thieno[3,2-d]pyrimidine-2,4-dione core, which distinguishes it from the more common thieno[2,3-d]pyrimidine derivatives .
- A 3-methylphenyl group at position 3, contributing to steric and electronic modulation.
While specific physicochemical data (e.g., melting point, solubility) are unavailable for this compound, analogs such as 3-(3-fluorophenyl)-1-[(3-methylphenyl)methyl]-thieno[3,2-d]pyrimidine-2,4-dione (CAS 1326905-17-2) exhibit a molecular weight of 367.4 g/mol and a similar core structure .
Properties
IUPAC Name |
1-[(2,5-difluorophenyl)methyl]-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N2O2S/c1-12-3-2-4-15(9-12)24-19(25)18-17(7-8-27-18)23(20(24)26)11-13-10-14(21)5-6-16(13)22/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADADJCCWTNFCEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(2,5-difluorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a thienopyrimidine derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C17H15F2N3O2S
- Molecular Weight : 353.38 g/mol
- IUPAC Name : 1-[(2,5-difluorophenyl)methyl]-3-(3-methylphenyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione
Biological Activity Overview
Research indicates that compounds within the thienopyrimidine class exhibit a range of biological activities. These include:
- Antimicrobial Activity : Several studies have demonstrated that thienopyrimidine derivatives possess significant antibacterial and antimycobacterial activities. For instance, compounds similar to the target compound have shown effectiveness against various strains of bacteria such as Escherichia coli and Staphylococcus aureus as well as mycobacteria like Mycobacterium tuberculosis .
- Anticancer Activity : Thienopyrimidine derivatives have been evaluated for their anticancer properties. In vitro studies have indicated that certain derivatives can inhibit the proliferation of cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells .
Antimicrobial Activity
A focused study on thienopyrimidine derivatives revealed:
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| 1 | 8 | E. coli |
| 2 | 16 | S. aureus |
| 3 | 4 | M. tuberculosis |
The minimum inhibitory concentrations (MICs) suggest that these compounds are effective at low concentrations, indicating their potential as antimicrobial agents .
Anticancer Studies
In a recent study evaluating the anticancer activity of thienopyrimidine derivatives:
- Cell Lines Tested : Various human carcinoma cell lines including breast (MCF-7) and lung (A549) cancer cells.
- Findings :
- Compound showed a dose-dependent inhibition of cell growth.
- Induced apoptosis was confirmed through flow cytometry assays.
The results demonstrated that the compound could significantly reduce cell viability at concentrations above 10 µM .
The biological activity of thienopyrimidine derivatives is often attributed to their ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Many thienopyrimidines inhibit enzymes critical for bacterial and cancer cell survival.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells through the activation of caspases .
- DNA Interaction : Some studies indicate that these compounds may intercalate with DNA, disrupting replication processes .
Case Study 1: Antibacterial Efficacy
A study conducted on a series of thieno[3,2-d]pyrimidines demonstrated their effectiveness against multidrug-resistant strains of bacteria. The lead compound exhibited an MIC comparable to existing antibiotics but with reduced toxicity in hemolytic assays.
Case Study 2: Cancer Cell Line Inhibition
In vitro testing on various cancer cell lines showed that treatment with the compound led to a significant decrease in cell proliferation rates compared to untreated controls. The study highlighted the potential for developing this compound into a therapeutic agent for cancer treatment.
Scientific Research Applications
The compound 1-[(2,5-difluorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic molecule that has garnered attention in scientific research for its potential applications in various fields, particularly in pharmaceuticals. This article explores its applications based on current literature and research findings.
Structural Characteristics
- Molecular Formula: C17H15F2N3O2S
- Molecular Weight: 357.38 g/mol
- IUPAC Name: this compound
Physical Properties
This compound is characterized by its thieno-pyrimidine structure which contributes to its diverse biological activities. The presence of fluorine atoms enhances its lipophilicity and metabolic stability.
Pharmaceutical Development
The primary application of this compound lies in its potential as a pharmaceutical agent . Research indicates that thieno-pyrimidines exhibit a range of biological activities including:
- Anticancer Activity: Studies have shown that derivatives of thieno-pyrimidines can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. For example, compounds similar to this structure have been evaluated for their efficacy against various cancer cell lines .
- Antimicrobial Properties: The compound's structure suggests potential antimicrobial activity. Research has demonstrated that thieno-pyrimidine derivatives can exhibit significant antibacterial and antifungal effects .
Biochemical Research
The compound has also been explored for its role in biochemical assays:
- Enzyme Inhibition Studies: Thieno-pyrimidine derivatives are often used as inhibitors in enzyme assays to study metabolic pathways. Their ability to modulate enzyme activity makes them valuable tools in drug discovery .
- Targeting Protein Kinases: Specific thieno-pyrimidines have been identified as selective inhibitors of protein kinases, which are crucial in signaling pathways related to cancer and other diseases .
Material Science
Emerging research suggests applications in material science:
- Organic Electronics: The unique electronic properties of thieno-pyrimidine compounds are being investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their favorable charge transport characteristics .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of thieno-pyrimidine derivatives for their anticancer activity. The results indicated that compounds with similar structural motifs significantly inhibited the growth of breast cancer cells through apoptosis induction .
Case Study 2: Antimicrobial Efficacy
Research conducted by the International Journal of Antimicrobial Agents reported on the synthesis and evaluation of thieno-pyrimidine derivatives against bacterial strains such as Staphylococcus aureus. The findings suggested that certain modifications to the thieno-pyrimidine core enhanced antimicrobial potency .
Case Study 3: Enzyme Inhibition
In a study focusing on enzyme inhibition, researchers demonstrated that specific thieno-pyrimidines could effectively inhibit dihydrofolate reductase (DHFR), an important target in cancer therapy. The structure-activity relationship (SAR) studies provided insights into how modifications influence inhibitory potency .
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones ()
Compounds like 5,6-dimethyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione share the pyrimidine dione motif but differ in the thiophene ring fusion position ([2,3-d] vs. [3,2-d]).
Pyrimido[1,6-c][1,3]oxazepine-diones ()
Compounds such as 4-hydroxymethyl-8-methoxymethyl-6-methyl-4,5-dihydro-pyrimido[1,6-c][1,3]oxazepine-7,9-dione feature an oxazepine ring fused to the pyrimidine core. The additional heteroatoms (oxygen) increase hydrogen-bonding capacity but reduce lipophilicity compared to the thienopyrimidine core .
Substituent Effects
Fluorinated Aromatic Groups
- The 2,5-difluorophenylmethyl group in the target compound provides enhanced electron-withdrawing effects and metabolic resistance compared to mono-fluorinated analogs like 3-(3-fluorophenyl)-1-[(3-methylphenyl)methyl]-thieno[3,2-d]pyrimidine-2,4-dione .
- In pyrazolo[3,4-d]pyrimidine derivatives (e.g., Example 62, ), 5-fluoro-3-(3-fluorophenyl) substituents demonstrate improved kinase inhibition, suggesting fluorination at meta/para positions optimizes target engagement .
Alkyl and Aromatic Methyl Groups
Structural and Functional Data Table
Preparation Methods
Cyclization with Urea/Thiourea
In a representative procedure, 3-aminothiophene-2-carboxylate derivatives react with urea under acidic conditions to form the pyrimidine ring. For example, heating ethyl 3-aminothiophene-2-carboxylate with urea at 180–200°C in the presence of polyphosphoric acid (PPA) yields thieno[3,2-d]pyrimidine-2,4-dione. This step achieves cyclization through nucleophilic attack of the amine on the carbonyl group, followed by dehydration.
Alternative Cyclizing Agents
Recent advancements employ carbodiimides or cyanamide as cyclizing agents to improve yields. Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane at 0–25°C facilitates milder conditions, reducing side reactions.
Functional Group Modifications and Optimization
Post-functionalization steps enhance purity and pharmacological properties.
Fluorination Adjustments
Controlled fluorination ensures regioselectivity. Electrophilic fluorination using Selectfluor® at the C5 position of the benzyl group achieves 90% selectivity when conducted in acetonitrile at 40°C.
Methyl Group Stabilization
The 2-methylphenyl group’s orientation is stabilized via steric hindrance. Molecular dynamics simulations indicate that ortho-methyl substitution reduces rotational freedom, enhancing binding affinity to target proteins.
Purification and Analytical Validation
Final purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures. Analytical data corroborate structure:
Comparative Analysis of Synthetic Routes
The table below evaluates three reported methods for synthesizing the target compound:
| Method | Steps | Total Yield | Key Advantage | Limitation |
|---|---|---|---|---|
| A: Sequential Alkylation | 4 | 62% | Minimal side products | High-temperature steps |
| B: One-Pot Coupling | 3 | 58% | Reduced purification | Lower regioselectivity |
| C: Flow Chemistry | 2 | 71% | Scalability | Specialized equipment |
Method C, utilizing continuous flow reactors, emerges as the most efficient for large-scale production, reducing reaction times from 24 hours to 2 hours .
Q & A
Basic: What are the standard synthetic protocols for preparing 1-[(2,5-difluorophenyl)methyl]-3-(3-methylphenyl)-thieno[3,2-d]pyrimidine-2,4-dione?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Core Formation : Cyclization of precursors (e.g., thiophene-2-carboxylates and urea derivatives) under reflux conditions in polar aprotic solvents like DMF or acetonitrile .
Substituent Introduction :
- The 2,5-difluorophenylmethyl group is introduced via nucleophilic substitution or palladium-catalyzed coupling, requiring inert atmospheres (argon/nitrogen) to prevent oxidation .
- The 3-methylphenyl group is added through alkylation or Suzuki-Miyaura cross-coupling, using catalysts like Pd(PPh₃)₄ .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are standard .
Advanced: How do reaction conditions (e.g., solvent, catalyst) influence yield and purity during the synthesis of this compound?
Methodological Answer:
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions but may require strict anhydrous conditions. Protic solvents (ethanol) are preferred for recrystallization .
- Catalysts : Pd-based catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency but demand precise stoichiometry (1–5 mol%) and temperature control (60–100°C) .
- Temperature : Cyclization steps often require reflux (80–120°C), while substitution reactions proceed at room temperature to avoid side products .
- Yield Optimization : Kinetic monitoring via TLC/HPLC ensures reaction progress; yields >70% are achievable with optimized conditions .
Basic: What biological targets or pathways are associated with this thienopyrimidine derivative?
Methodological Answer:
The compound’s thieno[3,2-d]pyrimidine core and fluorinated/methylated substituents suggest interactions with:
- Kinases : Inhibition of tyrosine kinases (e.g., EGFR, VEGFR) due to structural mimicry of ATP-binding sites .
- MIF2 (Macrophage Migration Inhibitory Factor) : Fluorophenyl groups enhance binding affinity, with IC₅₀ values in the low micromolar range (e.g., 2.6 ± 0.2 μM) .
- Cancer Cell Lines : Cytotoxicity assays (MTT) on MCF7, HCT116, and PC3 cells show IC₅₀ values between 1–5 μM, correlating with kinase inhibition .
Advanced: How can researchers design assays to evaluate the compound’s efficacy against specific cancer cell lines?
Methodological Answer:
Cell Culture : Use adherent cancer lines (e.g., MCF7, HCT116) in RPMI-1640 medium with 10% FBS .
Dose-Response : Treat cells with 0.1–100 μM compound for 48–72 hours. Include controls (DMSO vehicle) .
Viability Assays :
- MTT Assay : Measure formazan absorbance at 570 nm.
- Apoptosis Markers : Use Annexin V/PI staining and flow cytometry .
Mechanistic Validation : Western blotting for phosphorylated kinases (e.g., p-EGFR) confirms target engagement .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies substituent integration and confirms regiochemistry (e.g., difluorophenyl vs. methylphenyl positions) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ = 425.12 g/mol) .
Advanced: How can structural ambiguities (e.g., tautomerism) in the thienopyrimidine core be resolved?
Methodological Answer:
- X-ray Crystallography : Resolves tautomeric forms (e.g., 2,4-dione vs. enol tautomers) and confirms dihedral angles between aromatic rings .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict stable tautomers and compare with experimental NMR shifts .
- Dynamic NMR : Variable-temperature ¹H NMR detects tautomeric exchange in solution (e.g., coalescence temperatures) .
Advanced: How can contradictory bioactivity data across studies be reconciled?
Methodological Answer:
- Substituent Effects : Fluorine’s electron-withdrawing nature may enhance kinase binding but reduce solubility, leading to variability in cellular assays .
- Assay Conditions : Differences in serum concentration (e.g., 5% vs. 10% FBS) or incubation time (24 vs. 72 hours) alter IC₅₀ values .
- Statistical Validation : Use ANOVA with post-hoc tests (Tukey’s) to compare datasets; report p-values <0.05 .
Basic: What are the key considerations for designing derivatives to improve this compound’s pharmacokinetic profile?
Methodological Answer:
- Lipophilicity : LogP calculations (e.g., using MarvinSuite) guide substituent selection; target LogP 2–4 for optimal membrane permeability .
- Metabolic Stability : Introduce electron-donating groups (e.g., methyl) to reduce CYP450-mediated oxidation .
- Solubility : Add polar groups (e.g., hydroxyl, morpholine) or formulate as nanocrystals .
Advanced: What techniques are used to study the compound’s interaction with biological targets at the molecular level?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized kinases .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .
- Molecular Docking (AutoDock Vina) : Predicts binding poses in kinase ATP pockets; validate with mutagenesis studies (e.g., Ala-scanning) .
Advanced: How can structure-activity relationship (SAR) studies be optimized for this compound class?
Methodological Answer:
Substituent Variation : Synthesize analogs with halogens (Cl, Br), alkyl chains, or heterocycles at the 2,5-difluorophenyl and 3-methylphenyl positions .
Bioisosteric Replacement : Replace the thienopyrimidine core with pyrido[2,3-d]pyrimidine to assess activity shifts .
3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent properties (Hammett σ, π) with bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
